2-Hydroxytetracosanoic acid

Vue d'ensemble

Description

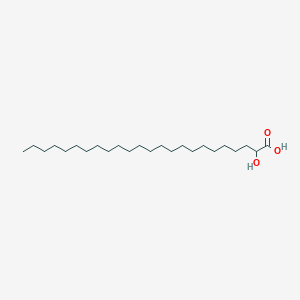

Acide lignocérique 2-hydroxy : Acide 2-hydroxytétracosanoïque ou acide 2-hydroxytétracosanoïque ) a la formule chimique C24H48O3. C'est un acide gras à longue chaîne avec un groupe hydroxyle attaché à la position 2-carbone de la chaîne aliphatique. Le composé se trouve dans diverses sources naturelles, notamment les cires végétales et les tissus animaux .

Méthodes De Préparation

Voies de synthèse :

Synthèse chimique : Une voie de synthèse implique l'hydroxylation de l'acide tétracosanoïque (acide gras C24) en utilisant des réactifs et des conditions appropriés.

Synthèse biologique : Certains micro-organismes et plantes peuvent produire de l'acide lignocérique 2-hydroxy par voie enzymatique.

Production industrielle :

Les méthodes de production à l'échelle industrielle peuvent impliquer la fermentation microbienne ou la synthèse chimique. Des détails spécifiques sur la production à grande échelle ne sont pas largement disponibles.

Analyse Des Réactions Chimiques

L'acide lignocérique 2-hydroxy peut subir diverses réactions :

Oxydation : Il peut être oxydé pour former l'acide carboxylique correspondant.

Réduction : La réduction du groupe hydroxyle donne l'acide gras saturé correspondant.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution. Les réactifs et conditions courants dépendent du type de réaction spécifique.

4. Applications de la recherche scientifique

L'acide lignocérique 2-hydroxy trouve des applications dans :

Recherche sur le métabolisme des lipides : Étudier son rôle dans la biosynthèse et le métabolisme des lipides.

Neurosciences : Enquêter sur son impact sur la santé et la fonction neuronales.

Santé de la peau : Avantages potentiels pour la fonction de barrière cutanée et l'hydratation.

5. Mécanisme d'action

Le mécanisme d'action exact n'est pas entièrement élucidé. Il implique probablement des interactions avec les membranes cellulaires, les voies de signalisation et les enzymes du métabolisme des lipides.

Applications De Recherche Scientifique

Biological Significance

The 2-hydroxylation of fatty acids like tetracosanoic acid plays a significant role in the formation of complex lipids, particularly sphingolipids. These lipids are essential for maintaining membrane integrity and fluidity, as well as participating in cell signaling processes. Research has shown that the presence of the 2-hydroxyl group enhances lipid organization within membranes due to its hydrogen-bonding capabilities, which can affect membrane dynamics and cellular interactions .

3.1. Lipidomics and Metabolomics

Recent studies have utilized 2-hydroxytetracosanoic acid in lipidomics to profile complex lipid species in biological samples. For instance, it has been identified as a biomarker for certain diseases due to its specific presence in pathological conditions . The analysis of this compound in various biological matrices helps in understanding disease mechanisms and developing diagnostic tools.

3.2. Therapeutic Potential

This compound has been explored for its potential therapeutic applications, particularly in cancer treatment. It has been used to develop nanoparticles that enhance drug delivery to tumor cells, demonstrating improved cytotoxicity against various cancer cell lines . The ability to form stable nanocarriers makes it a promising candidate for targeted therapies.

4.1. Cancer Nanotechnology

A study investigated the conjugation of this compound with anticancer drugs to form nanoparticles. These formulations showed significant antiproliferative activity against human tumor cell lines, indicating that this compound can enhance drug efficacy through improved cellular uptake and controlled release mechanisms .

4.2. Lipid Profiling in Disease Models

In another study focusing on epidermal lipids, this compound was profiled using mass spectrometry to identify discriminant lipids associated with dermatitis models in mice . This application underscores its utility in understanding lipid metabolism related to skin conditions.

Mécanisme D'action

The exact mechanism of action is not fully elucidated. it likely involves interactions with cellular membranes, signaling pathways, and lipid metabolism enzymes.

Comparaison Avec Des Composés Similaires

L'acide lignocérique 2-hydroxy est unique en raison de sa position spécifique du groupe hydroxyle. Des composés similaires comprennent d'autres acides gras à longue chaîne, tels que l'acide lignocérique (sans le groupe hydroxyle) et d'autres acides gras hydroxylés.

Activité Biologique

2-Hydroxytetracosanoic acid (C24H48O3) is a long-chain fatty acid characterized by the presence of a hydroxyl group at the second carbon. This compound is significant in various biological processes, including its role in lipid metabolism, cellular signaling, and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications for health and disease.

This compound is classified as a very long-chain fatty acid (VLCFA) and is structurally related to tetracosanoic acid. Its molecular structure allows it to participate in various biochemical pathways, particularly in the synthesis of sphingolipids and myelin formation.

| Property | Value |

|---|---|

| Molecular Formula | C24H48O3 |

| Molecular Weight | 384.56 g/mol |

| Classification | Hydroxy fatty acid |

| Solubility | Insoluble in water; soluble in organic solvents |

1. Role in Sphingolipid Metabolism

This compound is involved in the biosynthesis of 2-hydroxysphingolipids , which are crucial components of cell membranes, particularly in the nervous system. The enzyme fatty acid 2-hydroxylase (FA2H) catalyzes the conversion of tetracosanoic acid to its 2-hydroxy derivative. This reaction is essential for the formation of myelin sheath components such as galactosylceramides and sulfatides , which are vital for proper neuronal function and integrity .

2. Impact on Cell Membrane Properties

The presence of the hydroxyl group significantly influences the physical properties of membrane lipids. Studies indicate that this compound enhances lipid organization within membranes through hydrogen bonding, promoting a more condensed arrangement that can affect membrane fluidity and permeability .

3. Antitumor Activity

Recent research has identified potential anticancer properties associated with this compound. In vitro studies demonstrated low cytotoxicity against astrocytoma cells, suggesting that it may exert selective effects on tumor cells while sparing normal cells . The mechanisms underlying this activity may involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Study on Antiglioma Activity

A study published in 2021 evaluated the biological activity of various bioactive compounds from marine species, including this compound. The findings indicated that this compound exhibited low cytotoxicity against astrocytoma cells, highlighting its potential as a therapeutic agent with reduced adverse effects compared to conventional chemotherapeutics .

Mechanistic Insights from Sphingolipid Research

Research on sphingolipid metabolism has shown that fatty acids like this compound play a critical role in maintaining cellular homeostasis and signaling. The FA2H enzyme's activity was found to be essential for proper myelin formation, with implications for neurological diseases such as multiple sclerosis .

Propriétés

IUPAC Name |

2-hydroxytetracosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUOLNSQHLHDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969526 | |

| Record name | 2-Hydroxytetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cerebronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-57-0 | |

| Record name | 2-Hydroxytetracosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerebronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYTETRACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QN3B074E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cerebronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.